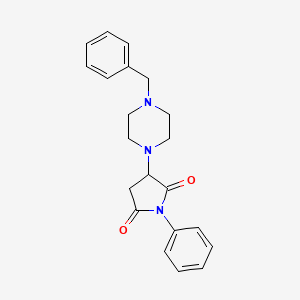

3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c25-20-15-19(21(26)24(20)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1-10,19H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHRCULYXFTKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine by reacting piperazine with benzyl chloride under basic conditions.

Cyclization to Form Pyrrolidine-2,5-dione: The next step involves the cyclization of the intermediate with maleic anhydride to form the pyrrolidine-2,5-dione ring.

Substitution with Phenyl Group: Finally, the phenyl group is introduced through a substitution reaction, often using phenyl lithium or phenyl magnesium bromide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Phenyl lithium or phenyl magnesium bromide in anhydrous conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the benzyl or phenyl groups.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer’s Disease Research

One significant application of 3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione relates to its potential as a therapeutic agent for Alzheimer's disease (AD). Research has demonstrated that piperazine derivatives can act as multifunctional ligands capable of inhibiting acetylcholinesterase (AChE) and reducing amyloid-beta (Aβ) aggregation, both of which are critical in the pathophysiology of AD.

In a study evaluating various piperazine hybrids, compounds similar to this compound showed promising results in inhibiting AChE with IC50 values in the low micromolar range, indicating strong potential for cognitive enhancement in AD models . The ability to cross the blood-brain barrier enhances their therapeutic viability .

Antidepressant Activity

Serotonin Receptor Modulation

Piperazine derivatives have been studied for their interaction with serotonin receptors, particularly 5-HT receptors. Compounds like this compound may exhibit antidepressant-like effects through modulation of these receptors. Preclinical studies have shown that such compounds can enhance serotonergic transmission, which is often impaired in depressive disorders .

Anticancer Potential

Targeting Cancer Cell Lines

Emerging research indicates that piperazine-based compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential applications in oncology . The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Structure-Activity Relationship Studies

Chemical Modifications and Efficacy

The structure-activity relationship (SAR) studies of piperazine derivatives have been pivotal in optimizing their pharmacological properties. Variations in substituents on the benzyl and pyrrolidine rings have been systematically analyzed to enhance potency and selectivity against specific biological targets. For instance, modifications to the phenyl group have resulted in compounds with improved AChE inhibition profiles .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Alzheimer’s Disease Model

In a mouse model induced with scopolamine to simulate memory deficits, administration of a compound similar to this compound resulted in significant improvements in cognitive function as measured by transfer latencies in behavioral tests . This highlights the compound's potential as a nootropic agent.

Case Study 2: Cancer Cell Line Studies

Research involving various human cancer cell lines demonstrated that piperazine derivatives could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation . This suggests a promising avenue for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-2,5-dione Derivatives

*Estimated based on analogs.

Key Observations :

- Piperazine vs.

- Aromatic vs.

- Bioisosteric Replacements : Replacing benzotriazolyl (7a, 7b) with benzylpiperazinyl (main compound) alters electronic properties and solubility due to reduced heteroaromaticity .

Physicochemical Properties

Table 2: Experimental Data for Selected Compounds

Analysis :

- Melting Points : Benzotriazolyl derivatives (7a, 7b) exhibit higher melting points than alkyl-substituted analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) .

- IR Spectra : The carbonyl stretch (1720–1722 cm⁻¹) is consistent across pyrrolidine-2,5-diones, while benzotriazolyl groups show distinct C=N stretches (~1595 cm⁻¹) .

Insights :

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzylpiperazine moiety and a phenyl group. Its chemical formula is with a molecular weight of 312.41 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 312.41 g/mol |

| Functional Groups | Pyrrolidine, piperazine |

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolidine compounds can interact with ion channels and neurotransmitter systems, suggesting potential anticonvulsant properties. The mechanism is believed to involve modulation of GABAergic and glutamatergic systems .

- Antiviral Properties : Preliminary investigations indicate that similar compounds have shown activity against viruses like HIV and HSV-1. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may provide protective effects in neurodegenerative models, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Ion Channel Modulation : Interaction with voltage-gated sodium and calcium channels may contribute to its anticonvulsant effects.

- Receptor Binding : The compound may act on various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and cognition .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticonvulsant Activity Study : A study involving the synthesis and evaluation of pyrrolidine derivatives demonstrated significant anticonvulsant effects in animal models. The tested compounds displayed protective effects against chemically induced seizures .

- Antiviral Screening : Research focused on piperazine derivatives highlighted their potential as antiviral agents against HIV and other viruses. Compounds were tested for cytotoxicity and antiviral efficacy, showing promising results against specific viral strains .

- Neuroprotective Studies : Investigations into the neuroprotective properties of similar compounds revealed their ability to reduce oxidative stress in neuronal cells, suggesting a potential therapeutic application in conditions like Alzheimer's disease .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione with high purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidine-2,5-dione core followed by functionalization. Critical steps include:

- Cyclization : Precursors like succinimide derivatives are cyclized under acidic or basic conditions to form the pyrrolidine ring.

- Substitution : Introducing the 4-benzylpiperazine moiety via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C).

- Purification : Column chromatography or recrystallization is employed to isolate the product, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane) . Key factors affecting purity include stoichiometric control of reagents, inert atmosphere to prevent oxidation, and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Focus on aromatic proton signals (δ 7.0–7.5 ppm for phenyl groups) and piperazine N-CH₂ peaks (δ 2.5–3.5 ppm).

- ¹³C NMR : Carbonyl groups (C=O) appear at δ 170–180 ppm; piperazine carbons are typically δ 45–60 ppm.

- IR Spectroscopy : Strong C=O stretches (~1700–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm the pyrrolidine-2,5-dione core.

- X-ray Crystallography : Resolves stereochemistry and spatial conformation, critical for understanding biological interactions .

Q. What preliminary biological assays are recommended to assess this compound’s activity, and how should controls be designed?

- In Vitro Assays :

- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.

- Enzyme Inhibition : Test against targets like kinases or proteases, comparing to known inhibitors (e.g., staurosporine).

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yields and reduce by-products?

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent ratio, and catalyst loading.

- Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions (e.g., maximizing yield while minimizing impurity peaks on HPLC).

- Case Study : A Central Composite Design reduced reaction time by 40% and improved yield from 55% to 82% in analogous pyrrolidine-dione syntheses .

Q. What computational strategies predict this compound’s bioactivity, and how are models validated?

- Molecular Docking : Use AutoDock or Schrödinger to simulate binding to targets (e.g., serotonin receptors) based on piperazine and phenyl group interactions.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme assays. Discrepancies >20% warrant re-evaluation of force fields or protonation states .

Q. How should contradictory biological activity data be resolved methodologically?

- Data Triangulation : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines).

- Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radioactive ATP-binding assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. For example, conflicting cytotoxicity data may arise from cell line-specific uptake efficiency, resolved by flow cytometry-based uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.